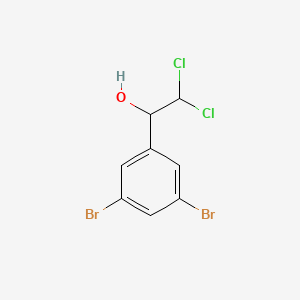
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is an organic compound with the molecular formula C8H6Br2Cl2O It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol typically involves the reaction of 3,5-dibromobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiolates in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(3,5-diaminophenyl)ethanol or 2,2-dichloro-1-(3,5-dithiophenyl)ethanol.
Scientific Research Applications
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is not well-documented. its effects are likely mediated through interactions with cellular components such as enzymes or receptors. The presence of halogen atoms may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2,5-dibromophenyl)ethanol
- 2,2-Dichloro-1-(4-bromophenyl)ethanol
- 2,2-Dichloro-1-(3,4-dibromophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and bromine atoms also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H6Br2Cl2O |
|---|---|
Molecular Weight |
348.84 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
InChI Key |
YDIDEIYHHZYDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


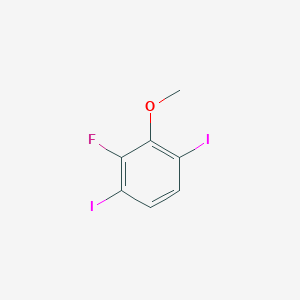
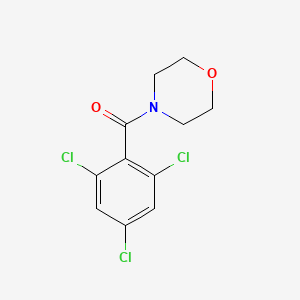
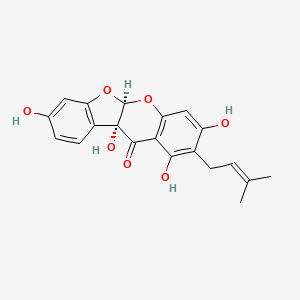
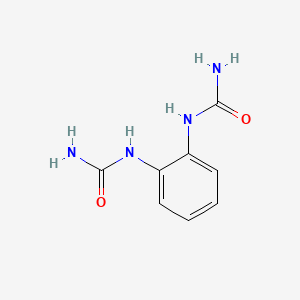
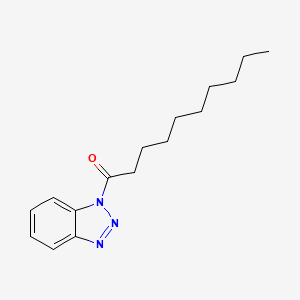

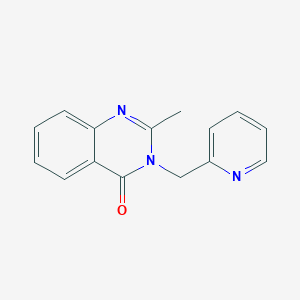

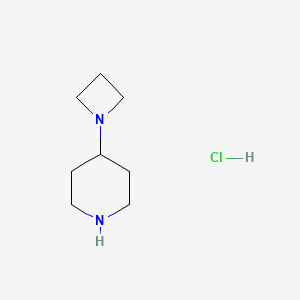

![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

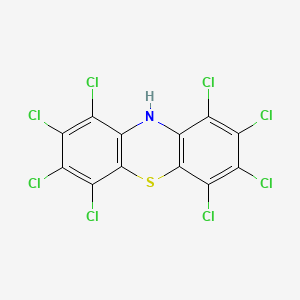
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
